Cas no 692279-64-4 (4-(benzyloxy)-2-chloro-5-ethoxybenzaldehyde)
4-(benzyloxy)-2-chloro-5-ethoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(benzyloxy)-2-chloro-5-ethoxybenzaldehyde
- Z2050001055
- 692279-64-4
- 2-chloro-5-ethoxy-4-phenylmethoxybenzaldehyde
- SCB27964
- EN300-230497
- BBL040512
- STK350581
- AKOS000312920
- CS-0240900
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- MDL: MFCD02380260
- Inchi: 1S/C16H15ClO3/c1-2-19-15-8-13(10-18)14(17)9-16(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
- InChI Key: JSMKDDFNSRHRCG-UHFFFAOYSA-N
- SMILES: ClC1C(C=O)=CC(=C(C=1)OCC1C=CC=CC=1)OCC
Computed Properties
- Exact Mass: 290.0709720Da
- Monoisotopic Mass: 290.0709720Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 35.5Ų
4-(benzyloxy)-2-chloro-5-ethoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AJ05728-50mg |
4-(benzyloxy)-2-chloro-5-ethoxybenzaldehyde |
692279-64-4 | 95% | 50mg |
$246.00 | 2024-04-19 | |
| A2B Chem LLC | AJ05728-100mg |
4-(benzyloxy)-2-chloro-5-ethoxybenzaldehyde |
692279-64-4 | 95% | 100mg |
$273.00 | 2024-04-19 | |
| A2B Chem LLC | AJ05728-250mg |
4-(benzyloxy)-2-chloro-5-ethoxybenzaldehyde |
692279-64-4 | 95% | 250mg |
$304.00 | 2024-04-19 | |
| A2B Chem LLC | AJ05728-500mg |
4-(benzyloxy)-2-chloro-5-ethoxybenzaldehyde |
692279-64-4 | 95% | 500mg |
$393.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311570-100mg |
4-(benZyloxy)-2-chloro-5-ethoxybenzaldehyde |
692279-64-4 | 95% | 100mg |
¥1562.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311570-250mg |
4-(benZyloxy)-2-chloro-5-ethoxybenzaldehyde |
692279-64-4 | 95% | 250mg |
¥2217.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311570-500mg |
4-(benZyloxy)-2-chloro-5-ethoxybenzaldehyde |
692279-64-4 | 95% | 500mg |
¥4132.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311570-1g |
4-(benZyloxy)-2-chloro-5-ethoxybenzaldehyde |
692279-64-4 | 95% | 1g |
¥5200.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311570-2.5g |
4-(benZyloxy)-2-chloro-5-ethoxybenzaldehyde |
692279-64-4 | 95% | 2.5g |
¥10212.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311570-5g |
4-(benZyloxy)-2-chloro-5-ethoxybenzaldehyde |
692279-64-4 | 95% | 5g |
¥15136.00 | 2024-05-03 |
4-(benzyloxy)-2-chloro-5-ethoxybenzaldehyde Suppliers
4-(benzyloxy)-2-chloro-5-ethoxybenzaldehyde Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 4-(benzyloxy)-2-chloro-5-ethoxybenzaldehyde
4-(Benzyloxy)-2-Chloro-5-Ethoxybenzaldehyde: A Comprehensive Overview
4-(Benzyloxy)-2-Chloro-5-Ethoxybenzaldehyde, identified by the CAS registry number CAS No. 692279-64-4, is a versatile aromatic aldehyde compound with a complex structure and diverse applications. This compound has garnered significant attention in recent years due to its unique chemical properties and potential uses in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule consists of a benzaldehyde core with substituents at positions 2, 4, and 5, namely a chlorine atom, a benzyloxy group, and an ethoxy group, respectively. These substituents not only influence the physical and chemical properties of the compound but also play a crucial role in its reactivity and biological activity.
The synthesis of 4-(Benzyloxy)-2-Chloro-5-Ethoxybenzaldehyde involves multi-step organic reactions, often employing advanced methodologies such as Suzuki coupling or nucleophilic aromatic substitution. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity while minimizing environmental impact. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times and improve selectivity. Such advancements highlight the compound's importance in modern organic chemistry.
In terms of applications, 4-(Benzyloxy)-2-Chloro-5-Ethoxybenzaldehyde has shown promise as an intermediate in the synthesis of bioactive molecules. Its ability to undergo various functional group transformations makes it a valuable building block in drug discovery programs. For example, it has been used as a precursor in the development of potential anticancer agents due to its ability to modulate cellular signaling pathways. Additionally, the compound exhibits interesting photophysical properties, making it a candidate for applications in optoelectronic materials.
The biological activity of 4-(Benzyloxy)-2-Chloro-5-Ethoxybenzaldehyde has been extensively studied in recent years. Research indicates that it possesses moderate antioxidant and anti-inflammatory properties, which could be harnessed for therapeutic purposes. Furthermore, its interaction with various enzymes and receptors has been investigated using computational modeling techniques, providing insights into its potential pharmacological profiles.
In conclusion, 4-(Benzyloxy)-2-Chloro-5-Ethoxybenzaldehyde, with its unique structure and diverse applications, remains a focal point in contemporary chemical research. Its role as a key intermediate in organic synthesis and its potential in drug development underscore its significance in both academic and industrial settings. As research continues to uncover new facets of this compound's properties and applications, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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